

Application Notes and Protocols for Labeled Fumarate in Mitochondrial Research

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Compound of Interest

Compound Name: (E)-(1,4-13C2)but-2-enedioic acid

Cat. No.: B135278

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Introduction

Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, or "oncometabolite," whose accumulation is linked to cancer and inflammatory diseases.[1][2] Mutations in the gene encoding fumarate hydratase (FH), the enzyme that converts fumarate to malate, lead to profound intracellular fumarate accumulation. [3][4] This accumulation drives significant metabolic and signaling reprogramming. Stable isotope-labeled fumarate and its precursors are invaluable tools for elucidating these complex roles in mitochondrial research. By tracing the fate of isotopes (e.g., ¹³C), researchers can map metabolic fluxes, identify novel biochemical pathways, and quantify the impact of fumarate on cellular processes. These application notes provide an overview of key uses for labeled fumarate and detailed protocols for their implementation.

Application Note 1: Tracing Metabolic Rewiring in Fumarate Hydratase (FH) Deficiency

The loss of FH activity truncates the TCA cycle, causing fumarate to accumulate to millimolar concentrations and forcing a major metabolic rewiring to support cell survival and growth.[1][5] Labeled precursors, such as [U- 13 C]-glucose or [U- 13 C]-glutamine, are used to trace how cells adapt their metabolism. In FH-deficient cells, this rewiring often involves a shift towards aerobic glycolysis (the Warburg effect) and an increased reliance on reductive carboxylation of glutamine-derived α -ketoglutarate to support lipid synthesis.[1][3] Tracing experiments can precisely map the contributions of these alternative pathways.



Key Applications:

- Mapping the diversion of glucose and glutamine carbons in FH-deficient cells.
- Quantifying the activity of pathways like reductive carboxylation.[1]

 Assessing the metabolic effects of potential therapeutic agents targeting these rewired pathways.

Quantitative Data Summary

Parameter	Reported Value	Cell/System Context	Significance
Intracellular Fumarate	~5 mM	Fumarate Hydratase (FH)-deficient cells	Demonstrates the massive accumulation resulting from enzyme loss.[5]
Intracellular Fumarate	~8-10 fmol/cell	Fh1-deficient Mouse Embryonic Fibroblasts (MEFs)	High levels compared to wild-type, where it is often undetectable by the same methods.
HIF Prolyl Hydroxylase Inhibition (Ki)	50-80 μmol/L	In vitro enzyme assay	Shows that pathologically relevant fumarate concentrations can inhibit key oxygen- sensing enzymes.[6]
LC-MS/MS LLOQ	0.2 μM (0.023 μg/mL)	Aqueous solution	Defines the lower limit of quantitation for sensitive analytical methods used in tracing studies.[7]

Signaling Pathway: Metabolic Rewiring in FH Deficiency



Application Note 2: Probing Fumarate-Induced Protein Succination

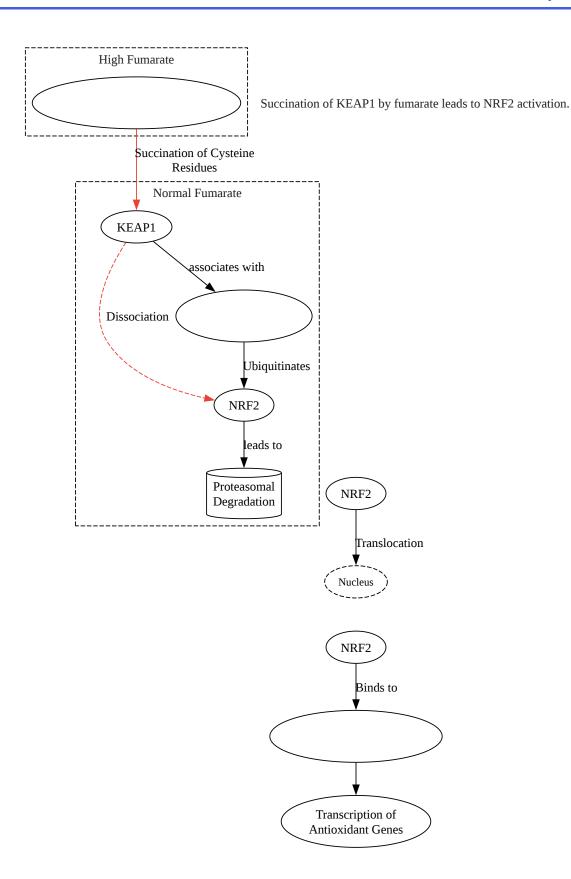
A major consequence of fumarate accumulation is the non-enzymatic, covalent modification of cysteine residues in proteins, a post-translational modification known as succination.[5] This process can alter protein function and has been implicated in the pathogenic mechanisms of FH deficiency.[2][8] For example, succination of KEAP1 leads to the stabilization and activation of the antioxidant transcription factor NRF2.[9] Using ¹³C-labeled fumarate allows for the direct tracking of fumarate adducts on specific proteins, enabling the identification of novel targets and the quantification of succination levels.

Key Applications:

- Identifying novel protein targets of succination.
- Quantifying changes in protein succination in response to genetic or pharmacological perturbations.
- Validating succination as a biomarker for FH-deficient tumors.[10]

Signaling Pathway: Fumarate-Induced NRF2 Activation via KEAP1 Succination





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Application Note 3: Fumarate as a Terminal Electron Acceptor in Hypoxia

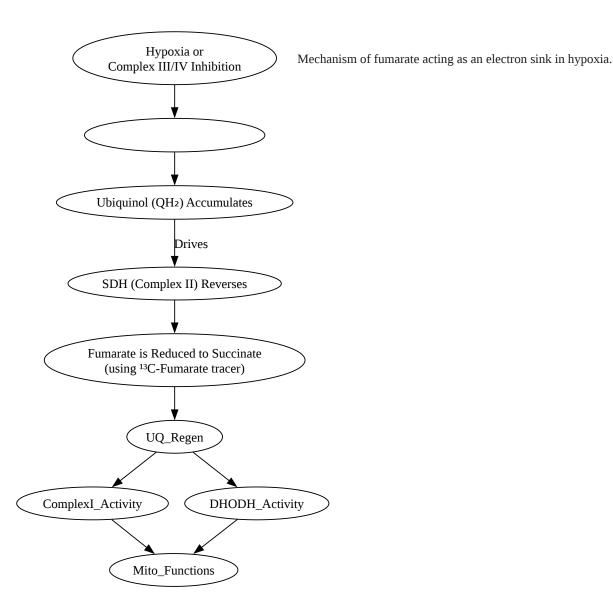
Under conditions where oxygen, the canonical terminal electron acceptor (TEA) of the mitochondrial electron transport chain (ETC), is limited, cells can use alternative mechanisms to maintain essential mitochondrial functions. Recent research has shown that fumarate can act as a TEA.[11] When oxygen reduction is impeded, the accumulation of ubiquinol (QH₂) drives the reversal of succinate dehydrogenase (SDH, Complex II), which then reduces fumarate to succinate.[11] This process allows for the continued oxidation of NADH by Complex I and dihydroorotate by DHODH, sustaining pathways like pyrimidine biosynthesis. Stable isotope tracing with labeled glutamine, aspartate, or fumarate is essential to demonstrate this reverse flux through SDH.

Key Applications:

- Demonstrating the reversal of SDH activity under hypoxic or ETC-inhibited conditions.
- Quantifying the contribution of fumarate reduction to maintaining mitochondrial membrane potential and biosynthesis.[11]
- Investigating the tissue-specific capacity for using fumarate as a TEA.[11]

Logical Relationship: Fumarate as a Terminal Electron Acceptor





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Application Note 4: In Vivo Imaging of Necrosis with Hyperpolarized ¹³C-Fumarate

Hyperpolarized magnetic resonance imaging (MRI) is a powerful, non-invasive technique for imaging metabolism in real-time.[12][13] Using dynamic nuclear polarization (DNP), the ¹³C signal can be enhanced by over 10,000-fold.[13][14] Hyperpolarized [1,4-¹³C₂]fumarate serves as an imaging agent to detect cell necrosis. In viable cells, fumarate transport across the plasma membrane is slow. However, in necrotic cells with compromised membrane integrity, the injected hyperpolarized fumarate can readily access cytosolic and mitochondrial fumarase, which catalyzes its hydration to [1,4-¹³C₂]malate.[12][14] The conversion of hyperpolarized fumarate to malate can thus be imaged by MRI as a specific marker of necrosis, providing a method for early assessment of tumor response to therapy.[12]

Key Applications:

- Non-invasive, real-time imaging of tumor necrosis in response to cancer therapy.[12]
- Assessing tissue damage in other pathologies involving necrosis, such as ischemia or infection.[12]
- Distinguishing between cytostatic and cytotoxic therapeutic effects in vivo.

Experimental Protocols

Protocol 1: Stable Isotope Tracing of Cellular Metabolism with Labeled Precursors

This protocol describes a general workflow for tracing the metabolism of ¹³C-labeled glucose or glutamine in cultured cells to assess the impact of FH deficiency.

Materials:

- Cell culture medium (e.g., DMEM, glucose- and glutamine-free)
- Dialyzed fetal bovine serum (dFBS)
- [U-13C]-glucose or [U-13C]-glutamine (or other desired tracer)



- · Phosphate-buffered saline (PBS), ice-cold
- Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C
- Cell scrapers
- Microcentrifuge tubes
- Centrifuge capable of 4°C and >15,000 x g
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Cell Seeding: Plate cells (e.g., FH-deficient and wild-type control lines) in multi-well plates (e.g., 6-well) and grow to ~75-80% confluency.
- Tracer Introduction:
 - Prepare "labeling medium" by supplementing base medium with dFBS, required amino acids, and the stable isotope tracer (e.g., 10 mM [U-¹³C]-glucose).
 - Aspirate the growth medium, wash cells once with PBS.
 - Add the pre-warmed labeling medium to the cells.
- Labeling: Incubate cells for a desired time course. For steady-state analysis, this is typically 8-24 hours. For kinetic flux analysis, multiple shorter time points are taken.[15][16]
- Metabolite Extraction:
 - Place the plate on ice. Aspirate the labeling medium.
 - Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.
 - Add a sufficient volume of -80°C 80% methanol to each well (e.g., 1 mL for a 6-well plate).
 [17]
 - Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolism.



 Scrape the cells in the methanol and transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

Sample Processing:

- Vortex the tubes thoroughly.
- Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
- Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

LC-MS Analysis:

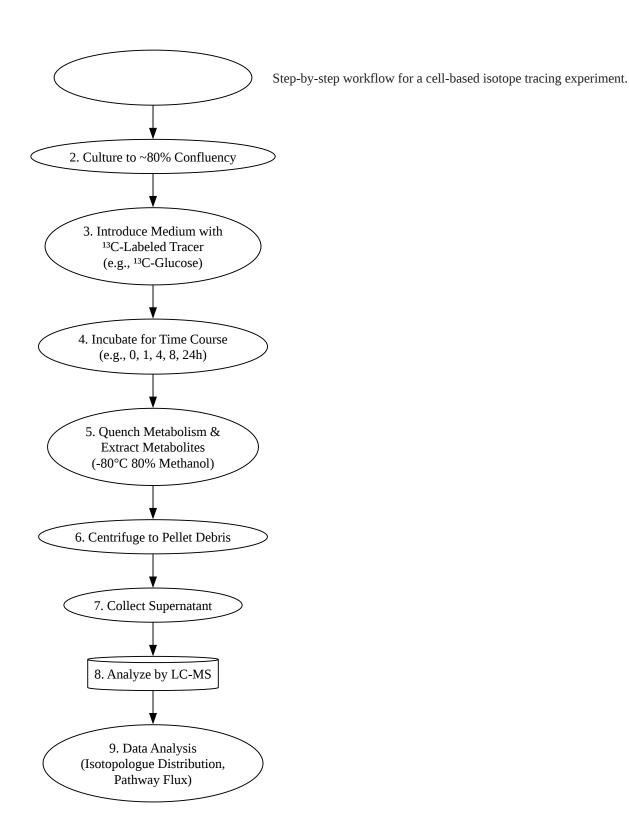
- Analyze the extracts using an appropriate LC-MS method (e.g., HILIC or reversed-phase chromatography coupled to a high-resolution mass spectrometer).
- Collect data in full scan mode to detect all isotopologues of downstream metabolites (e.g., malate, citrate, aspartate).

Data Analysis:

- Identify metabolite peaks based on accurate mass and retention time.
- Calculate the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.).
- Correct for the natural abundance of ¹³C to determine the fractional enrichment and trace the metabolic pathways.

Experimental Workflow: Stable Isotope Tracing





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